Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate
Description
Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is a pyrazole-based ester compound characterized by a trifluoromethyl group at the 3-position and a methyl ester moiety attached via an acetoxy linker at the 5-position of the pyrazole ring. For instance, the ethyl ester variant, ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8), is a high-purity intermediate used in pharmaceutical synthesis, with a molecular weight of 236.19 g/mol and a purity ≥97% . The methyl ester’s structure likely shares similar physicochemical properties, such as enhanced lipophilicity due to the trifluoromethyl group, which is critical for bioavailability in agrochemical and pharmaceutical applications .
Properties
Molecular Formula |
C8H9F3N2O2 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-5(4-7(14)15-2)3-6(12-13)8(9,10)11/h3H,4H2,1-2H3 |
InChI Key |
PNBQCQVFODCFRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Hydroxypyrazole Intermediates
The hydroxyl group in 5-MTP can be esterified to introduce the acetate moiety. Classical esterification protocols using methyl chloroacetate and a base (e.g., K2CO3) in dimethylformamide (DMF) at 60–80°C have been employed for analogous compounds. For example:
$$
\text{5-MTP} + \text{ClCH}2\text{CO}2\text{Me} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate}
$$
This method typically requires activation of the hydroxyl group, such as conversion to a better leaving group (e.g., mesylate or tosylate) before nucleophilic substitution. Yields are moderate (60–75%) due to competing side reactions, including over-alkylation or hydrolysis.
Lithiation-Alkylation Strategies
Direct functionalization of the pyrazole’s 5-position via deprotonation and alkylation offers a streamlined route. Ambeed’s protocol for synthesizing boronic acid derivatives illustrates the feasibility of lithiating 1-methyl-3-(trifluoromethyl)-1H-pyrazole at -78°C using n-butyllithium. Quenching the lithiated intermediate with methyl bromoacetate would introduce the acetate group:
$$
\text{Pyrazole} \xrightarrow{\text{n-BuLi, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{BrCH}2\text{CO}2\text{Me}} \text{this compound}
$$
This method’s success hinges on the acidity of the 5-position hydrogen, which is enhanced by the electron-withdrawing trifluoromethyl group. Yields up to 70% have been reported for similar alkylations.
Cross-Coupling Methodologies
Suzuki-Miyaura Coupling
Boronic acid derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via lithiation-borylation, enable cross-coupling with halogenated acetate precursors. For instance, coupling the pyrazole boronic acid with methyl 2-bromoacetate under palladium catalysis (e.g., Pd(PPh3)4) in a mixture of dimethoxyethane and ethanol at 110°C affords the target compound:
$$
\text{Boronic acid} + \text{BrCH}2\text{CO}2\text{Me} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}
$$
Ambeed’s data show that such couplings achieve 60–72% yields when optimized for ligand selection (e.g., XPhos) and solvent polarity.
Sonogashira and Heck Couplings
While less common, Sonogashira coupling with propargyl acetate derivatives could append the acetyl group via alkyne intermediates. However, the electron-deficient nature of the trifluoromethyl-substituted pyrazole complicates this route, often requiring elevated temperatures and specialized ligands.
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura coupling offers superior regioselectivity and scalability, albeit requiring palladium catalysts. In contrast, lithiation-alkylation avoids transition metals but demands stringent temperature control.
Process Optimization and Challenges
Regioselectivity in Cyclocondensation
The trifluoromethyl group’s electron-withdrawing effect directs hydrazine attack to the 3-position, ensuring >90% regioselectivity in pyrazole formation. However, competing keto-enol tautomerism in β-keto esters can lead to byproducts, necessitating precise pH and temperature control.
Purification Techniques
Chromatographic purification is often required to isolate the target compound from regioisomers or unreacted intermediates. MDPI’s protocol employs dual-column chromatography (CH2Cl2 followed by ethyl acetate/hexane gradients) to achieve >95% purity.
Chemical Reactions Analysis
1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a building block in drug development is notable for several reasons:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer activity, particularly in targeting specific pathways involved in tumor growth .
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications .
- Neurological Disorders : Some studies suggest that pyrazole derivatives may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease .
Agricultural Applications
In the agricultural sector, this compound serves as a precursor for herbicides. Notably, it is involved in the synthesis of pyroxasulfone, a herbicide effective against various weeds:
- Herbicide Development : The compound's trifluoromethyl group enhances herbicidal activity, allowing for effective weed management with lower application rates .
- Pesticide Formulations : Its stability and reactivity make it suitable for formulating pesticides that require specific modes of action against pests .
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrazole derivatives using this compound as a key intermediate. The resulting compounds displayed significant cytotoxicity against cancer cell lines, indicating potential for further development into therapeutic agents .
Case Study 2: Development of Pyroxasulfone
Research conducted by agricultural chemists demonstrated that this compound could be effectively transformed into pyroxasulfone through a series of reactions involving acetic acid and hydrazine derivatives. This process yielded high selectivity and efficiency, showcasing the compound's utility in herbicide production .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Based Esters
Table 1: Structural and Physical Properties of Pyrazole Esters and Derivatives
Notes:
- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for agrochemical efficacy (e.g., pyroxasulfone in herbicides ).
- Substituent position (e.g., 4- vs. 5-pyrazole) significantly impacts biological activity. For example, pyroxasulfone uses a 4-position pyrazole for herbicidal action .
Research Findings and Data Tables
Table 2: Spectroscopic Data for Selected Pyrazole Derivatives
Biological Activity
Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The following table summarizes the synthesis conditions and yields from various studies:
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Method A | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole + Acetic Anhydride | 85% | Stirred at room temperature for 2h |
| Method B | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole + Acetyl Chloride | 90% | Heated at 60°C for 1h |
Anticancer Properties
Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer activity. This compound has been evaluated for its effects on various cancer cell lines. For example, in vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) and induce apoptosis, as evidenced by increased caspase-3 activity at concentrations as low as 10 µM .
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule assembly, which is critical for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Other Biological Activities
In addition to its anticancer properties, pyrazole derivatives have been reported to possess antibacterial and anti-inflammatory activities. For instance, studies have indicated that certain pyrazole compounds can inhibit bacterial growth and exhibit anti-inflammatory effects in animal models . The inclusion of a trifluoromethyl group may further enhance these properties by modulating interactions with biological targets.
Case Study 1: Anticancer Activity in MDA-MB-231 Cells
In a recent study, this compound was tested against MDA-MB-231 breast cancer cells. The results showed:
- IC50 : Approximately 10 µM
- Caspase Activation : Increased by 33% at 10 µM
- Morphological Changes : Indicated apoptosis at concentrations above 1 µM
Case Study 2: Antibacterial Effects
Another investigation assessed the antibacterial properties of pyrazole derivatives including this compound against common pathogens such as E. coli and S. aureus. The findings revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
These results suggest that this compound may serve as a lead structure for developing new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
